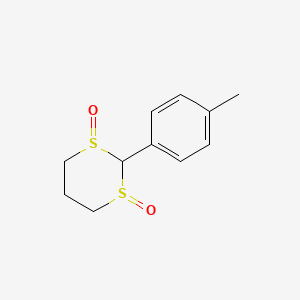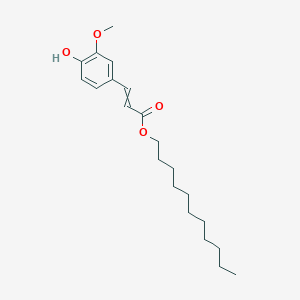
2-(Bromomethyl)-2'-(dibromomethyl)-1,1'-binaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-2’-(dibromomethyl)-1,1’-binaphthalene is an organic compound that belongs to the class of binaphthyl derivatives. These compounds are characterized by the presence of two naphthalene units connected through a single bond. The bromomethyl and dibromomethyl groups attached to the naphthalene rings make this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2’-(dibromomethyl)-1,1’-binaphthalene typically involves the bromination of 1,1’-binaphthalene. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction conditions usually involve refluxing the reactants in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-2’-(dibromomethyl)-1,1’-binaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide in methanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 in dry ether.
Major Products
Substitution: Corresponding substituted binaphthyl derivatives.
Oxidation: Binaphthyl aldehydes or carboxylic acids.
Reduction: 2-Methyl-2’-(dibromomethyl)-1,1’-binaphthalene.
Applications De Recherche Scientifique
2-(Bromomethyl)-2’-(dibromomethyl)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-2’-(dibromomethyl)-1,1’-binaphthalene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Binaphthalene: The parent compound without bromomethyl groups.
2,2’-Dibromo-1,1’-binaphthalene: A similar compound with bromine atoms directly attached to the naphthalene rings.
2,2’-Dimethyl-1,1’-binaphthalene: A compound with methyl groups instead of bromomethyl groups.
Uniqueness
2-(Bromomethyl)-2’-(dibromomethyl)-1,1’-binaphthalene is unique due to the presence of both bromomethyl and dibromomethyl groups, which provide multiple reactive sites for chemical modifications
Propriétés
Numéro CAS |
171728-04-4 |
|---|---|
Formule moléculaire |
C22H15Br3 |
Poids moléculaire |
519.1 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)naphthalen-1-yl]-2-(dibromomethyl)naphthalene |
InChI |
InChI=1S/C22H15Br3/c23-13-16-10-9-14-5-1-3-7-17(14)20(16)21-18-8-4-2-6-15(18)11-12-19(21)22(24)25/h1-12,22H,13H2 |
Clé InChI |
BAQCUPOKISZLLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(Br)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


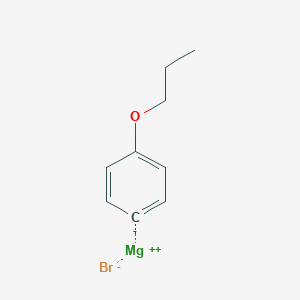
![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12566234.png)
![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate](/img/structure/B12566245.png)
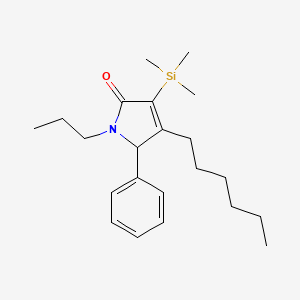
![1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-](/img/structure/B12566265.png)
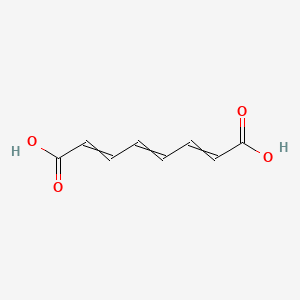

![9-Nitrobenzo[H]quinoline](/img/structure/B12566280.png)
![1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12566287.png)
![Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B12566292.png)
